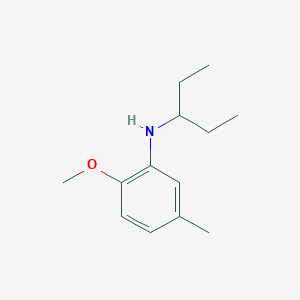

2-Methoxy-5-methyl-N-(pentan-3-YL)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Sciences

Aniline derivatives are of paramount importance across numerous scientific disciplines. In medicinal chemistry, the aniline scaffold is a key structural motif in a multitude of pharmaceutical drugs. mzcloud.org The strategic modification of the aniline structure allows for the fine-tuning of a compound's pharmacological profile, including its bioavailability, solubility, and target selectivity. mzcloud.org Beyond pharmaceuticals, these compounds are integral to the creation of dyes and pigments, polymers, and agrochemicals. Their utility also extends to materials science, where they are investigated for applications such as corrosion inhibition. sigmaaldrich.com

Academic Context of N-Alkylated and Ring-Substituted Anilines

The introduction of alkyl groups to the nitrogen atom (N-alkylation) and substituents to the aromatic ring of aniline significantly influences the molecule's electronic and steric properties. N-alkylation is a fundamental transformation in organic synthesis, often employed to create secondary and tertiary amines which are prevalent in biologically active compounds. nih.gov Ring-substitution, on the other hand, modulates the reactivity of the aromatic ring and the basicity of the amino group. The interplay between N-alkylation and ring-substitution allows for the precise design of molecules with specific characteristics. Research in this area focuses on developing novel and efficient catalytic methods for these transformations, often utilizing transition metals to achieve high selectivity and yield. nih.gov

Research Landscape of 2-Methoxy-5-methyl-N-(pentan-3-YL)aniline and Analogues

Given the lack of direct research on the title compound, its scientific exploration would likely begin with its synthesis and characterization, followed by screening for biological activity based on the properties of analogous structures.

Properties of the Precursor: 2-Methoxy-5-methylaniline (B41322)

To understand the properties of this compound, it is instructive to first examine its immediate precursor, 2-Methoxy-5-methylaniline (also known as p-cresidine).

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | White to brown solid | |

| Melting Point | 50-52 °C | |

| Boiling Point | 235 °C | |

| Flash Point | 110 °C | |

| Vapor Density | 4.7 (vs air) |

This table is interactive and can be sorted by clicking on the headers.

Spectroscopic data for 2-Methoxy-5-methylaniline is also well-documented, providing a baseline for comparison after N-alkylation.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to methoxy (B1213986), methyl, amino, and aromatic protons. | chemicalbook.com |

| ¹³C NMR | Resonances for all eight carbon atoms in their distinct chemical environments. | nih.gov |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching, C=C aromatic stretching, and C-O stretching. | chemicalbook.com |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | mzcloud.org |

This table is interactive and can be sorted by clicking on the headers.

Synthesis and Predicted Properties of this compound

While specific documented synthesis of this compound is not found in the reviewed literature, a plausible synthetic route would involve the N-alkylation of 2-Methoxy-5-methylaniline with a suitable pentylating agent, such as 3-bromopentane (B47287) or 3-iodopentane, in the presence of a base.

The properties of the final compound can be predicted based on the known properties of its precursors and general chemical principles. The addition of the N-pentan-3-yl group would be expected to increase the molecular weight and lipophilicity, and likely alter the boiling point and solubility characteristics compared to the starting aniline.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.32 g/mol |

| Appearance | Likely an oil or low-melting solid |

| Boiling Point | Higher than 235 °C |

| Solubility | Decreased solubility in water, increased solubility in nonpolar organic solvents |

This table is interactive and presents predicted properties based on chemical structure.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-methoxy-5-methyl-N-pentan-3-ylaniline |

InChI |

InChI=1S/C13H21NO/c1-5-11(6-2)14-12-9-10(3)7-8-13(12)15-4/h7-9,11,14H,5-6H2,1-4H3 |

InChI Key |

GOOSLFYGYFSNGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=C(C=CC(=C1)C)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 5 Methyl N Pentan 3 Yl Aniline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the stereochemical and regiochemical details of 2-Methoxy-5-methyl-N-(pentan-3-YL)aniline analogues. Both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of substituents on the aniline (B41778) ring and confirming the structure of the N-alkyl group.

In ¹H NMR spectra of related substituted anilines, the chemical shifts of aromatic protons are indicative of the electronic effects of the substituents. core.ac.uk For instance, the methoxy (B1213986) group (-OCH₃) typically exerts a shielding effect, causing upfield shifts for ortho and para protons, while the methyl group (-CH₃) also contributes to shielding. The N-pentan-3-yl group's protons will exhibit characteristic multiplets, with the methine proton (CH attached to the nitrogen) appearing as a distinct signal. The chemical shift of the N-H proton can vary depending on the solvent and concentration, often appearing as a broad signal. libretexts.org The integration of these signals provides the ratio of protons in different environments.

¹³C NMR spectroscopy provides information on the carbon framework. Low-temperature ¹³C NMR studies on N-alkylanilines have shown non-equivalence of ortho- and meta-carbons due to restricted rotation around the C-N bond, allowing for the determination of rotational barriers. researchgate.net The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the methoxy group appearing at a lower field.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. For instance, HMBC experiments can show correlations between the N-H proton and the carbons of the pentan-3-yl group, as well as with the aromatic ring, confirming the N-alkylation site. researchgate.net The Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of protons, which is crucial for stereochemical assignments in more complex analogues. wordpress.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.

In the IR spectrum of a secondary aromatic amine like this compound, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. wikieducator.org This band is typically weaker and sharper than the O-H stretch of alcohols. libretexts.org The C-N stretching vibration for aromatic amines appears in the 1250-1335 cm⁻¹ region. wikieducator.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pentan-3-yl group appears just below 3000 cm⁻¹. The presence of the methoxy group will give rise to a strong C-O stretching band. Aromatic ring vibrations (C=C stretching) are typically seen in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of aromatic amines can be used to distinguish between different isomers. jst.go.jp The N-H stretching and deformation frequencies can be observed in the Raman spectra of toluidines. ias.ac.in The interaction of aromatic amines with metal surfaces can significantly enhance the Raman signal of the NH₂ group, a phenomenon studied in Surface-Enhanced Raman Spectroscopy (SERS). acs.orgacs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. wikipedia.org Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. wikipedia.org Benzene itself shows three aromatic π → π* transitions. wikipedia.org The presence of substituents on the aromatic ring, such as the methoxy, methyl, and N-pentan-3-yl groups, can cause shifts in the absorption maxima (λₘₐₓ) and changes in the molar absorptivity (ε).

The methoxy and amino groups are auxochromes, which generally shift the absorption to longer wavelengths (bathochromic or red shift). The UV-Vis spectra of copolymers of aniline with ortho-methoxy aniline show dependencies on the molar feed composition. nih.gov Similarly, the introduction of a methyl group can also cause a slight red shift. rroij.com The electronic transitions can be influenced by the solvent polarity, leading to either bathochromic or hypsochromic (blue) shifts. wikipedia.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of N-alkylanilines in the mass spectrometer often involves characteristic pathways. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org For this compound, this would lead to the loss of an ethyl radical to form a stable iminium ion. Another common fragmentation involves the loss of an alkene through a McLafferty-type rearrangement if the alkyl chain is sufficiently long. libretexts.org The fragmentation of the aromatic portion can also occur, leading to characteristic ions. The fragmentation behavior of related isoquinoline (B145761) alkaloids has been systematically investigated, providing a basis for understanding the fragmentation of complex amines. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of an analogue of this compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of its solid-state structure.

Table of Compound Names

Computational and Theoretical Investigations of 2 Methoxy 5 Methyl N Pentan 3 Yl Aniline Analogues

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. These methods allow for the detailed exploration of a molecule's electronic landscape, providing a quantitative basis for understanding its structure and properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for analogues of 2-methoxy-5-methyl-N-(pentan-3-YL)aniline typically begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule. This equilibrium geometry corresponds to the minimum energy state on the potential energy surface.

For substituted anilines, the geometry around the nitrogen atom and the orientation of the substituents on the aromatic ring are of particular interest. In a study on 2-methoxy-5-phenylaniline, a related compound, DFT calculations were used to optimize the molecular structure, revealing details about the planarity and the rotational barriers of the phenyl rings. core.ac.ukuc.pt Such calculations for this compound would similarly elucidate the bond lengths, bond angles, and dihedral angles, particularly the pyramidalization at the nitrogen center and the orientation of the bulky N-(pentan-3-YL) group relative to the substituted phenyl ring.

Once the geometry is optimized, DFT methods are used to calculate the distribution of electronic energy levels. These calculations provide the energies of the molecular orbitals, which are crucial for understanding the molecule's electronic behavior.

Table 1: Representative Optimized Geometrical Parameters for a 2-Methoxy-5-methyl-N-alkylaniline Analogue (Calculated at B3LYP/6-31G level)* This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.415 |

| N-H Bond Length (Å) | 1.012 |

| C-O (Methoxy) Bond Length (Å) | 1.368 |

| C-N-C (Alkyl) Bond Angle (°) | 121.5 |

| Aromatic Ring C-C Bond Lengths (Å) | 1.390 - 1.405 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netyoutube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is a measure of resistance to charge transfer, while the electrophilicity index quantifies the energy stabilization when the system acquires an additional electronic charge.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for a 2-Methoxy-5-methyl-N-alkylaniline Analogue This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Electronegativity (χ) | 2.70 |

| Chemical Hardness (η) | 2.55 |

| Electrophilicity Index (ω) | 1.43 |

The distribution of electrons within a molecule is rarely uniform, leading to partial positive and negative charges on different atoms. Several computational schemes, such as Mulliken population analysis, are used to calculate these partial atomic charges. researchgate.netwikipedia.orguni-muenchen.de The analysis of atomic charges helps to identify the regions of a molecule that are electron-rich or electron-deficient.

These charge distributions are directly related to the molecule's nucleophilic and electrophilic susceptibility. Atoms with a significant negative charge are likely sites for electrophilic attack, as they are electron-rich. Conversely, atoms with a positive charge are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group are expected to carry negative partial charges, making them potential nucleophilic centers. The aromatic carbon atoms attached to these electronegative atoms, as well as the hydrogen on the amine, would likely exhibit positive partial charges.

Table 3: Representative Mulliken Partial Atomic Charges for Key Atoms in a 2-Methoxy-5-methyl-N-alkylaniline Analogue This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

| Atom | Partial Charge (a.u.) |

|---|---|

| N (Amino) | -0.65 |

| H (on N) | +0.32 |

| O (Methoxy) | -0.51 |

| C (Aromatic, attached to N) | +0.25 |

| C (Aromatic, attached to O) | +0.38 |

Structure-Reactivity Relationships via Computational Chemistry

Computational chemistry is not only used to describe the static properties of molecules but also to establish relationships between their structure and their reactivity. By systematically studying a series of related compounds, it is possible to correlate computed properties with experimentally observed chemical behavior.

The basicity of anilines is a key chemical property, quantified by the pKa of their conjugate acid. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation reaction. nih.govrsc.orgnih.govresearchgate.netoptibrium.com These calculations often involve a thermodynamic cycle that considers the energies of the neutral and protonated species in both the gas phase and in solution, with the solvent effects being modeled using a continuum solvation model.

For substituted anilines, the pKa is influenced by the electronic effects of the substituents on the aromatic ring and the steric environment around the nitrogen atom. Electron-donating groups, such as methoxy and methyl groups, generally increase the basicity (raise the pKa) by stabilizing the positive charge in the anilinium ion. The bulky N-alkyl group can also influence basicity through steric hindrance to solvation of the conjugate acid. By calculating the pKa for a series of analogues, a quantitative structure-property relationship (QSPR) can be developed to understand these effects.

Table 4: Predicted pKa Values for a Series of Substituted Aniline (B41778) Analogues This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.

| Compound | Predicted pKa |

|---|---|

| Aniline | 4.60 |

| 4-Methoxyaniline | 5.34 |

| 4-Methylaniline | 5.08 |

| N-Ethylaniline | 5.11 |

| 2-Methoxy-5-methylaniline (B41322) | 4.85 |

| This compound | 5.20 |

The ease with which a molecule can lose an electron is quantified by its one-electron oxidation potential. This is a crucial parameter in understanding the molecule's behavior in redox reactions, including many metabolic and environmental degradation pathways. nih.govsemanticscholar.org Computational electrochemistry allows for the prediction of these potentials. rsc.orgumn.eduresearchgate.net The calculation typically involves determining the free energy change for the oxidation process in solution.

Studies have shown a strong correlation between the computationally predicted one-electron oxidation potentials of substituted anilines and their experimentally measured values. rsc.orgumn.eduresearchgate.net Furthermore, there is often a good correlation between the oxidation potential and the energy of the HOMO, as the HOMO is the orbital from which the electron is removed during oxidation. rsc.orgumn.edu For this compound, the electron-donating methoxy and methyl groups are expected to lower its oxidation potential compared to unsubstituted aniline, making it more susceptible to oxidation.

Table 5: Predicted One-Electron Oxidation Potentials for a Series of Substituted Aniline Analogues This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.

| Compound | Predicted Oxidation Potential (V vs. NHE) |

|---|---|

| Aniline | 0.92 |

| 4-Methoxyaniline | 0.65 |

| 4-Methylaniline | 0.81 |

| N,N-Dimethylaniline | 0.78 |

| 2-Methoxy-5-methylaniline | 0.75 |

| This compound | 0.72 |

Hammett Constant Correlations for Substituent Effects on Reactivity

The reactivity of aniline derivatives, including analogues of this compound, is significantly influenced by the electronic properties of substituents on the aromatic ring. The Hammett equation provides a powerful tool for quantifying these effects, correlating reaction rates and equilibrium constants with substituent-specific parameters, namely the Hammett constant (σ). science.gov This linear free-energy relationship is invaluable in mechanistic studies and for predicting the behavior of new derivatives.

Substituents alter the electron density of the aromatic ring, which in turn affects its susceptibility to attack by radical or electrophilic species. Electron-donating groups (EDGs), such as the methoxy (-OCH₃) and methyl (-CH₃) groups present in the target molecule, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack. chemistrysteps.com

In the context of radical reactions, polar effects are highly important. For instance, in intramolecular radical additions to substituted anilines, a combination of electrophilic radicals with nucleophilic arenes results in the highest rate constants. nih.govbeilstein-journals.org The substituents on the aniline ring play a crucial role in modulating this nucleophilicity. The Hammett equation can be applied to correlate the rates of such reactions with the electronic character of the substituents. For example, a positive slope (ρ) in a Hammett plot would indicate that the reaction is favored by electron-withdrawing groups, while a negative slope would suggest that electron-donating groups accelerate the reaction.

Computational studies have demonstrated a strong correlation between Hammett constants and various calculated quantum chemical parameters for substituted anilines, such as pKa values. researchgate.net These parameters can, in turn, be related to reactivity in different chemical transformations. For example, the oxidation potentials of substituted anilines show excellent correlation with Hammett constants, indicating that substituents that donate electrons make the aniline easier to oxidize. researchgate.net

The following interactive table provides representative Hammett constants (σp) for various substituents, illustrating their electronic effects on the reactivity of an aniline ring.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -H | 0.00 | Neutral |

| -Cl | 0.23 | Electron-withdrawing |

| -CF₃ | 0.54 | Strongly Electron-withdrawing |

| -NO₂ | 0.78 | Strongly Electron-withdrawing |

This table illustrates how substituents similar to those in this compound (-OCH₃, -CH₃) are electron-donating, which generally enhances the reactivity of the aniline ring towards electrophiles and certain radical species.

Mechanistic Insights from Computational Simulations

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the complex mechanisms of reactions involving aniline derivatives. These simulations allow for the detailed investigation of reaction pathways, the characterization of transient species like transition states, and an understanding of the energetic landscape of a reaction.

Intramolecular Radical Addition: Computational studies on intramolecular radical addition to aniline derivatives have been performed to understand the C-C bond-forming events that lead to the synthesis of important heterocyclic structures like indolines. beilstein-journals.org DFT calculations have been instrumental in mapping out the potential energy surfaces for these reactions. For example, the cyclization of radicals onto the aniline ring proceeds via a transition state, the energy of which determines the reaction rate. nih.gov

These studies have revealed that polar effects are paramount; the reaction is fastest when an electrophilic radical attacks an electron-rich (nucleophilic) aniline ring. nih.govbeilstein-journals.org The substituents on the aniline ring, such as the methoxy and methyl groups in this compound, enhance the ring's nucleophilicity, thereby likely accelerating such radical addition reactions. The substitution on the nitrogen atom is also crucial, with different alkyl or aryl groups affecting the reaction rates. nih.gov

C-H Functionalization: C-H functionalization is a powerful strategy for modifying complex molecules. princeton.edu Computational studies have been employed to elucidate the mechanisms of transition-metal-catalyzed C-H functionalization of aromatic compounds. nih.govnih.gov For aniline derivatives, these reactions can proceed through various pathways, including oxidative addition or radical-based mechanisms. nih.gov

DFT calculations can help determine the preferred reaction pathway by comparing the activation energies of competing mechanisms. For instance, in Ni-catalyzed C-H arylations, the reaction can proceed via a concerted metalation-deprotonation (CMD) step, followed by either an oxidative addition/reductive elimination sequence involving a Ni(IV) intermediate or a radical pathway involving Ni(III) complexes. nih.gov The nature of the coupling partner and the substituents on the aniline can dictate which pathway is energetically more favorable. nih.gov

The following table summarizes computed activation barriers for different mechanistic steps in analogous systems, highlighting the role of computational chemistry in distinguishing between possible reaction pathways.

| Reaction Type | Mechanistic Step | System | Computed Activation Barrier (kcal/mol) | Reference |

| Intramolecular Radical Addition | 5-exo cyclization | Hexenyl radical | ~6-7 | nih.govbeilstein-journals.org |

| C-H Activation | Methane Elimination | Pt-mediated | ~20-25 | nih.gov |

| Ni-Catalyzed C-H Arylation | Oxidative Addition | Ni(II) complex | Varies with substrate | nih.gov |

| Ni-Catalyzed C-H Arylation | Radical Pathway | Ni(II) complex | Varies with substrate | nih.gov |

This data, derived from computational studies of model systems, illustrates the energy scales involved in key reaction steps relevant to analogues of this compound.

The solvent environment can have a profound impact on reaction rates and mechanisms. Computational models that neglect solvation effects may fail to accurately predict experimental outcomes. Therefore, incorporating the influence of the solvent is critical for obtaining reliable theoretical data. nih.gov

Implicit and explicit solvation models are commonly used in computational chemistry. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. The choice of model depends on the specific system and the nature of the solvent-solute interactions.

In studies of radical additions to aniline derivatives, it has been shown that corrections for solvation effects are essential for achieving accurate theoretical results. nih.govbeilstein-journals.org Similarly, when computing aqueous oxidation potentials for substituted anilines, the inclusion of aqueous free energies of solvation is a critical component of the thermodynamic cycle used to predict these properties. umn.edu Computational studies on GPR88 agonists, which are aniline derivatives, have also highlighted the importance of considering the hydrophobic and hydrophilic interactions within the binding site, which can be thought of as a specific "solvation" environment. nih.gov These interactions, influenced by the substituents on the aniline ring, are crucial for determining the binding affinity and biological activity of the molecules. nih.gov The consideration of solvation is therefore indispensable for accurately modeling the reactivity and properties of molecules like this compound.

Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 5 Methyl N Pentan 3 Yl Aniline

Nucleophilic Character of the Amine Nitrogen

The nitrogen atom in 2-Methoxy-5-methyl-N-(pentan-3-YL)aniline possesses a lone pair of electrons, rendering it a nucleophile capable of reacting with electron-deficient species. quora.com This nucleophilic character is fundamental to many of its reactions.

As a nucleophile, the amine nitrogen can engage in substitution reactions with various electrophiles. libretexts.org For instance, it can react with alkyl halides in a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In such reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. quora.com The presence of the bulky pentan-3-yl group on the nitrogen may introduce steric hindrance, potentially slowing the rate of these reactions compared to less substituted amines.

The nucleophilicity of the aniline (B41778) nitrogen is significantly influenced by the electronic properties of the substituents on the aromatic ring. chemistrysteps.com Both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the benzene (B151609) ring and, consequently, on the nitrogen atom. This enhanced electron density makes the nitrogen a stronger nucleophile. reddit.com

| Substituent | Position Relative to Amine | Electronic Effect | Impact on Nitrogen Nucleophilicity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Ortho (Position 2) | Strongly electron-donating (Resonance) > Weakly electron-withdrawing (Inductive) | Increase |

| -CH₃ (Methyl) | Meta (Position 5) | Weakly electron-donating (Inductive) | Slight Increase |

| -CH(CH₂CH₃)₂ (Pentan-3-yl) | On Nitrogen | Electron-donating (Inductive), Steric Hindrance | Increase (Inductive), Decrease (Steric) |

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The substituted benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups. byjus.comlibretexts.org

All three substituents—the N-alkylamino, methoxy, and methyl groups—are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.comwikipedia.org They achieve this by stabilizing the positively charged carbocation intermediate (the Wheland or arenium ion) formed during the reaction. wikipedia.orglibretexts.org The hierarchy of their activating strength is generally: -NHR > -OR > -Alkyl. youtube.com

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. openstax.orgkau.edu.sayoutube.com This directorial effect stems from their ability to delocalize the positive charge of the intermediate through resonance (for the amino and methoxy groups) or induction (for the alkyl group). wikipedia.orglibretexts.org

In this compound, the potential sites for substitution are C3, C4, and C6.

The powerful N-alkylamino group (at C1) directs to positions C2 (blocked), C4, and C6.

The methoxy group (at C2) directs to positions C1 (blocked), C3, and C5 (blocked).

The methyl group (at C5) directs to positions C2 (blocked), C4, and C6.

The cumulative effect is a strong activation of positions C4 and C6, which are influenced by two directing groups each. Position C3 is only activated by the methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The final product distribution between these two sites would also be influenced by steric factors, with the bulky N-(pentan-3-YL) group potentially hindering attack at the adjacent C6 position, possibly favoring substitution at C4.

| Group | Position | Activating/Deactivating Effect | Directing Effect | Activated Positions for Substitution |

|---|---|---|---|---|

| -N(pentan-3-yl) | 1 | Strongly Activating | Ortho, Para | 4, 6 |

| -OCH₃ | 2 | Strongly Activating | Ortho, Para | 3 |

| -CH₃ | 5 | Weakly Activating | Ortho, Para | 4, 6 |

Radical Reactions Involving the Aniline Moiety

The aniline structure can also participate in reactions involving radical intermediates, particularly additions to the aromatic ring.

Computational studies have investigated the intramolecular radical addition to aniline derivatives, a key C-C bond-forming step in the synthesis of indolines. beilstein-journals.orgd-nb.info These studies reveal that polar effects are highly significant, with the highest reaction rates observed between electrophilic radicals and nucleophilic arenes. beilstein-journals.orgd-nb.info

The reactivity of the aniline ring in these radical additions is enhanced by electron-releasing substituents. beilstein-journals.org Therefore, the methoxy and methyl groups present in this compound would be expected to accelerate the rate of intramolecular radical addition, making the aromatic ring a more favorable radical acceptor. beilstein-journals.org The nature of the substituent on the nitrogen atom is also a crucial factor in determining the reaction rate. beilstein-journals.orgd-nb.info

Generation and Reactivity of α-Anilinoalkyl Radicals

The generation of α-anilinoalkyl radicals from secondary anilines like this compound is a challenging yet synthetically valuable transformation. Unlike N,N-dialkylanilines, where single-electron transfer (SET) oxidation followed by deprotonation to form α-aminoalkyl radicals is a standard process, secondary anilines often suffer from rapid back-electron transfer (BET), which stifles the desired radical formation. nih.gov

However, recent advancements in photoredox catalysis have provided pathways to overcome this limitation. The process is initiated by the single-electron oxidation of the aniline nitrogen, forming a radical cation. acs.org For this radical cation to be productive, a subsequent deprotonation at the α-carbon of the N-pentan-3-yl group must occur faster than the unproductive back-electron transfer. nih.gov

Mechanism of Generation:

The generation of the α-anilinoalkyl radical from this compound can be achieved using a suitable photoredox catalyst, which, upon excitation by visible light, becomes a potent oxidant.

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the aniline nitrogen atom, which is an electron-rich center, to form a radical cation. The electron-donating methoxy and methyl groups on the aromatic ring, along with the N-alkyl group, facilitate this oxidation by lowering the molecule's oxidation potential. nih.govacs.org

Deprotonation: The resulting radical cation undergoes deprotonation at one of the α-carbons of the pentan-3-yl group. The presence of a base in the reaction medium can accelerate this step, helping to outcompete the rapid back-electron transfer. nih.gov This results in the formation of a neutral α-anilinoalkyl radical.

The structure of the generated radical is centered on the carbon adjacent to the nitrogen atom, with the unpaired electron stabilized by the adjacent nitrogen and the aromatic ring.

Reactivity of the α-Anilinoalkyl Radical:

Once formed, the α-anilinoalkyl radical is a versatile intermediate for various carbon-carbon bond-forming reactions. acs.org Its reactivity is characterized by its ability to add to electron-deficient alkenes and other radical acceptors. nih.gov

Addition to Alkenes: The nucleophilic α-anilinoalkyl radical can readily add to Michael acceptors, such as α,β-unsaturated carbonyl compounds, in a Giese-type reaction. acs.org This forms a new C-C bond and generates a new radical intermediate, which can then be further transformed, typically by abstracting a hydrogen atom or undergoing a reduction step to yield the final product.

Coupling Reactions: These radicals can participate in various coupling reactions. For instance, they can be used in the direct alkylation of C-H bonds in suitable coupling partners. nih.gov

| Reaction Step | Description | Key Factors |

| Initiation | Single-electron transfer from the aniline to an excited photocatalyst. | Oxidation potential of the aniline, energy of the photocatalyst. |

| Radical Formation | Deprotonation of the resulting radical cation at the α-carbon. | Basicity of the medium, rate of back-electron transfer. |

| Propagation | Addition of the α-anilinoalkyl radical to a radical acceptor. | Nature of the radical acceptor (e.g., electron-deficient alkene). |

| Termination | Final product formation through hydrogen atom abstraction or reduction. | Presence of a hydrogen donor or a reductant in the system. |

Oxidative and Reductive Transformations of the Aniline Moiety

The aniline core of this compound is susceptible to both oxidative and reductive transformations, leading to a variety of products depending on the reagents and reaction conditions employed.

Oxidative Transformations:

The oxidation of N-alkylanilines can proceed through several pathways, often initiated by the formation of a nitrogen-centered radical cation. nih.gov The presence of electron-donating groups (methoxy, methyl, and N-alkyl) on this compound makes its aniline ring highly activated and thus prone to oxidation. acs.org

One significant oxidative pathway for substituted anilines is the formation of quinone imines . rsc.org The oxidation, which can be carried out using chemical oxidants (like silver oxide or potassium ferricyanide) or electrochemically, would likely proceed as follows:

Initial Oxidation: A one-electron oxidation of the nitrogen atom yields a radical cation, which is stabilized by the electron-donating substituents. nih.govumn.edu

Further Oxidation and Rearrangement: Subsequent oxidation and loss of protons, coupled with rearrangement, can lead to the formation of a quinone imine structure. Specifically, for the target molecule, oxidation could lead to a p-quinone imine, where the methoxy group at position 2 and the methyl group at position 5 would influence the regiochemistry of the resulting product. rsc.org The N-pentan-3-yl group would remain attached to the imine nitrogen. These quinone imines are often highly colored and can be reactive intermediates for further synthesis. rsc.org

In some cases, oxidative coupling reactions can also occur, leading to dimeric products such as azobenzenes or phenazines, although the steric bulk of the N-pentan-3-yl group might disfavor such intermolecular reactions. rsc.org

Reductive Transformations:

While the aniline moiety is already in a reduced form, reductive conditions are typically employed for the synthesis of N-alkylanilines from other precursors, such as nitroarenes or through the reductive amination of carbonyl compounds. researchgate.netmdpi.com However, under certain catalytic conditions, the aromatic ring of aniline derivatives can be hydrogenated.

A more common "reductive" transformation in the context of functional group manipulation is the N-dealkylation of the amine. While formally an oxidation of the alkyl group, it can be part of a reductive workup sequence. Catalytic systems can achieve the cleavage of the N-alkyl bond, although this is generally a challenging transformation for secondary anilines. nih.gov

Alternatively, if a nitro group were present on the aromatic ring, it could be selectively reduced to the amine without affecting the existing N-alkyl bond, using various reducing agents such as catalytic hydrogenation (e.g., Pd/C with H₂) or metal-based reagents. researchgate.net

| Transformation | Reagents/Conditions | Potential Products | Mechanistic Notes |

| Oxidation | Chemical Oxidants (Ag₂O, K₃[Fe(CN)₆]), Electrochemical Oxidation | Quinone Imines, Azobenzenes | Proceeds via a radical cation intermediate. Product distribution depends on substituents and reaction conditions. |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ring Hydrogenation (under harsh conditions) | The aromatic ring is generally resistant to reduction under mild conditions. |

| N-Dealkylation | Specialized Catalytic Systems | 2-Methoxy-5-methylaniline (B41322) | Can be viewed as an oxidative cleavage of the N-C bond. |

Influence of the Pentan-3-yl Moiety on Steric and Electronic Effects in Reactivity

Steric Effects:

The pentan-3-yl group, being a branched secondary alkyl chain, introduces considerable steric hindrance around the nitrogen atom. fastercapital.com This steric bulk has several important consequences for the molecule's reactivity:

Inhibition of N-Centered Reactions: The accessibility of the nitrogen lone pair is reduced, which can slow down reactions that require direct interaction with the nitrogen, such as protonation, further alkylation, or coordination to metal centers. wikipedia.org

Hindrance of Ortho-Substitution: The pentan-3-yl group can partially shield the ortho positions of the aniline ring (positions 3 and 6). While position 6 is already substituted with the methoxy group, the reactivity at position 3 in electrophilic aromatic substitution reactions could be diminished due to the steric clash with the bulky N-alkyl substituent.

Conformational Preferences: The steric interactions between the pentan-3-yl group and the substituents on the aromatic ring (particularly the ortho-methoxy group) will dictate the preferred conformation of the molecule. The molecule will adopt a geometry that minimizes these steric repulsions, which in turn affects the alignment of the nitrogen lone pair with the π-system of the ring, influencing its electronic properties.

Electronic Effects:

The pentan-3-yl group also influences the electronic properties of the aniline moiety, primarily through an inductive effect.

Inductive Electron Donation: As an alkyl group, the pentan-3-yl substituent is electron-donating through the sigma bond network (+I effect). This inductive effect increases the electron density on the nitrogen atom.

Enhanced Nucleophilicity and Basicity: The increased electron density on the nitrogen makes the amine more nucleophilic and more basic compared to aniline itself. This effect is synergistic with the electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring.

Lowered Oxidation Potential: The cumulative electron-donating effect of the N-alkyl, methoxy, and methyl groups makes the aniline ring more electron-rich. This lowers the one-electron oxidation potential of the molecule, making it more susceptible to oxidation and facilitating the initial SET step required for α-anilinoalkyl radical generation. acs.orgresearchgate.net

| Effect | Influence of Pentan-3-yl Group | Consequence on Reactivity |

| Steric | Increased bulk around the nitrogen atom. | Hinders reactions at the N-atom and ortho-positions. Influences molecular conformation. |

| Electronic | Inductive electron donation (+I effect). | Increases electron density on nitrogen, enhancing nucleophilicity and basicity. Lowers the oxidation potential of the molecule. |

Applications in Advanced Organic Synthesis and Catalysis

Role as a Key Synthetic Building Block in Complex Molecule Construction

The molecular architecture of 2-Methoxy-5-methyl-N-(pentan-3-YL)aniline makes it a valuable synthon for the construction of complex organic molecules. The aniline (B41778) moiety is a common feature in pharmaceuticals, agrochemicals, and dyes, and the specific substitution pattern of this compound offers routes to novel derivatives.

The secondary amine functionality can be a nucleophile in various bond-forming reactions. The aromatic ring is activated towards electrophilic aromatic substitution, with the methoxy (B1213986) and amino groups directing incoming electrophiles to specific positions. This allows for the introduction of additional functional groups, leading to the synthesis of highly substituted aromatic compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂/FeBr₃) | Substituted aniline derivatives |

| N-Alkylation/N-Arylation | Alkyl halides, Aryl halides with a suitable catalyst | Tertiary amine derivatives |

| Acylation | Acyl chlorides, Anhydrides | Amide derivatives |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Quinone-like structures |

These transformations underscore the compound's utility as a versatile building block for creating a diverse array of complex molecules with potential applications in medicinal chemistry and materials science.

Design of Ligands for Metal-Catalyzed Reactions and Coordination Chemistry

The nitrogen atom of the secondary amine in this compound can act as a coordinating atom for various transition metals. This property allows for its use in the design of novel ligands for metal-catalyzed reactions. The steric bulk provided by the pentan-3-yl group and the electronic properties influenced by the methoxy and methyl groups on the aromatic ring can be fine-tuned to create ligands with specific catalytic activities.

These tailored ligands can be employed in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental processes in modern organic synthesis. The coordination of such ligands to a metal center can influence the catalyst's stability, activity, and selectivity.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Type | Potential Catalytic Application |

| Palladium (Pd) | Monodentate or Bidentate N-donor ligand | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Chiral N-donor ligand | Asymmetric hydrogenation |

| Copper (Cu) | N,O-chelate ligand | Ullmann condensation |

The development of new ligands is a key area of research in catalysis, and aniline derivatives like this compound offer a modular platform for creating ligands with desired steric and electronic properties.

Precursors for Polymeric Materials and Functionalized Polyanilines

Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications in electronics, sensors, and corrosion protection. The properties of PANI can be modified by using substituted aniline monomers in the polymerization process. This compound can be used as a monomer or co-monomer to synthesize functionalized polyanilines.

The presence of the methoxy, methyl, and N-pentan-3-yl substituents would influence the resulting polymer's properties, such as solubility, processability, and conductivity. The N-alkyl group, in particular, can increase the solubility of the polymer in common organic solvents, which is often a challenge with the parent polyaniline.

Table 3: Predicted Properties of Polyaniline Derived from this compound

| Property | Influence of Substituents | Potential Advantage |

| Solubility | The N-pentan-3-yl group disrupts interchain packing. | Improved processability and film formation. |

| Conductivity | The electron-donating methoxy and methyl groups can affect the electronic properties of the polymer backbone. | Tunable electronic properties for specific applications. |

| Morphology | The bulky substituents can influence the polymer chain conformation and packing. | Control over the material's microstructure. |

Research into functionalized polyanilines is an active field, and the use of monomers like this compound could lead to the development of new materials with enhanced properties for advanced applications.

Exploration as Organocatalysts or Catalytic Intermediates in Organic Transformations

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. Amines and their derivatives are a prominent class of organocatalysts. The secondary amine in this compound can potentially act as a Brønsted or Lewis base catalyst in various organic reactions.

For instance, it could catalyze reactions through the formation of enamine or iminium ion intermediates. The steric and electronic environment around the nitrogen atom would play a crucial role in the catalyst's activity and selectivity.

Table 4: Potential Organocatalytic Applications

| Catalysis Mode | Intermediate | Example Reaction |

| Enamine Catalysis | Enamine | Michael addition, Aldol reaction |

| Iminium Catalysis | Iminium ion | Diels-Alder reaction, Friedel-Crafts alkylation |

While the direct application of this compound as an organocatalyst may require further investigation and optimization, its structural features suggest it is a promising candidate for exploration in this rapidly growing field of catalysis.

Future Research Trajectories and Interdisciplinary Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes for N-Alkylated Anilines

The synthesis of N-alkylated anilines is a cornerstone of industrial chemistry, vital for producing dyes, pharmaceuticals, and polymers. Traditional methods often rely on alkyl halides, which can generate stoichiometric amounts of waste. nih.gov Future research is intensely focused on greener, more atom-economical alternatives, particularly for complex molecules like 2-Methoxy-5-methyl-N-(pentan-3-YL)aniline. A primary area of investigation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govrsc.org This process involves the catalytic reaction of an amine with an alcohol, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine. nih.gov The only byproduct of this process is water, making it highly sustainable. rsc.orgrsc.org

Catalysts for these transformations are evolving from precious metals like iridium and ruthenium to more abundant and cost-effective first-row transition metals such as iron, cobalt, and manganese. nih.govrsc.orgresearchgate.net The application of these methods to the synthesis of this compound would likely involve the reaction of 2-Methoxy-5-methylaniline (B41322) with pentan-3-ol.

| Method | Alkylating Agent | Typical Catalyst | Byproduct | Atom Economy | Key Advantages |

|---|---|---|---|---|---|

| Traditional SN2 Alkylation | Alkyl Halides (e.g., 3-bromopentane) | Base (e.g., K2CO3) | Salt (e.g., KBr), Water | Low | Well-established methodology |

| Reductive Amination | Ketones (e.g., pentan-3-one) | Stoichiometric Reductant (e.g., NaBH4) | Borate salts, Water | Moderate | Good control, avoids over-alkylation |

| Borrowing Hydrogen Catalysis | Alcohols (e.g., pentan-3-ol) | Transition Metals (e.g., Mn, Fe, Co, Ir) | Water | High | Sustainable, high atom economy, uses readily available alcohols |

Further research will focus on developing catalysts that are not only efficient and selective but also robust and recyclable, minimizing the environmental footprint of producing complex aniline (B41778) derivatives. researchgate.net

Advanced Understanding of Structure-Reactivity-Selectivity Relationships in Complex Aniline Systems

The chemical behavior of this compound is governed by a complex interplay of electronic and steric effects from its various substituents. A deeper, quantitative understanding of these relationships is crucial for predicting its reactivity and designing new applications.

Electronic Effects : The methoxy (B1213986) (-OCH₃) group at the ortho position and the methyl (-CH₃) group at the meta position (relative to the amino group) are both electron-donating groups. nih.gov The methoxy group, in particular, increases the electron density on the aromatic ring and the nitrogen atom, which generally enhances the nucleophilicity of the aniline. researchgate.net However, the precise impact is complex and can be dissected using Hammett-type linear free-energy relationships, which correlate reaction rates with electronic substituent parameters. nih.govacs.org

Steric Effects : The bulky N-pentan-3-yl group provides significant steric hindrance around the nitrogen atom. This can influence the selectivity of reactions, potentially favoring transformations at the aromatic ring over the nitrogen, or directing reactions at the para position to the bulky amino group. This steric shield could also prevent undesired over-alkylation in synthetic procedures. nih.gov

Future research will employ advanced physical organic chemistry techniques, including kinetic studies and computational modeling (Density Functional Theory - DFT), to create predictive models for this class of molecules. researchgate.net These models will help to quantify how substituent changes affect properties like basicity, nucleophilicity, and oxidation potential, enabling the rational design of aniline derivatives for specific purposes. tandfonline.com

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

While anilines are typically viewed as reactants or building blocks, their derivatives can also serve as ligands or organocatalysts. The unique electronic and steric profile of this compound makes its derivatives interesting candidates for mediating novel catalytic transformations.

For instance, the nitrogen atom could coordinate to transition metals, forming complexes that could catalyze reactions such as cross-coupling, hydrogenation, or oxidation. The specific substitution pattern on the aniline ring would modulate the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. The steric bulk of the N-pentan-3-yl group could create a specific chiral pocket around the metal center if a chiral version of the alkyl group were used, opening avenues in asymmetric catalysis.

Furthermore, aniline derivatives can act as organocatalysts, for example, in reactions proceeding through iminium or enamine intermediates. Research in this area would involve designing and synthesizing derivatives of the title compound and screening them for catalytic activity in a range of organic reactions, potentially uncovering new and efficient synthetic methodologies.

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Novel Aniline Derivatives

The intersection of chemistry and artificial intelligence (AI) is a rapidly expanding frontier. Machine learning (ML) models are increasingly used to predict chemical reactivity, reaction outcomes, and molecular properties with high accuracy, often surpassing traditional theoretical models in speed. nih.govresearchgate.netnips.cc

For a molecule like this compound, ML algorithms could be trained on datasets of similar substituted anilines to predict:

Optimal conditions for its synthesis. youtube.com

Its likely reactivity in various chemical transformations.

Its potential biological activity or toxicity based on quantitative structure-activity relationships (QSAR). nih.gov

Beyond prediction, generative AI models can be employed for the de novo design of novel compounds. nih.govnih.govbiorxiv.org Using the 2-methoxy-5-methylaniline scaffold as a starting point, these algorithms could explore a vast virtual chemical space to design new derivatives with optimized properties for specific applications, such as enhanced catalytic activity or targeted biological function. springernature.com A significant challenge that AI is also helping to address is ensuring the synthetic feasibility of the newly designed molecules, by integrating retrosynthesis planning into the design process. nih.gov This interdisciplinary approach promises to accelerate the discovery and development of new functional molecules based on the aniline framework.

Q & A

Q. What experimental methods are recommended for synthesizing 2-methoxy-5-methyl-N-(pentan-3-yl)aniline, and how can reaction efficiency be optimized?

The compound can be synthesized via iron-catalyzed C–N bond formation, as demonstrated in a general procedure involving radical intermediates (e.g., using Fe-based catalysts under controlled temperatures and inert atmospheres). Key steps include:

- Radical initiation : Use of FeCl₃ with reducing agents (e.g., Zn) to generate reactive intermediates.

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane to isolate the product .

- Optimization : Monitor reaction progress via TLC and adjust catalyst loading (5–10 mol%) to balance yield and side-product formation.

Q. How should structural characterization be performed to confirm the identity and purity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with literature data (e.g., δ ~3.8 ppm for methoxy groups, δ ~2.3 ppm for methyl substituents) .

- Mass spectrometry : Validate molecular weight via HRMS (expected [M+H]⁺ ≈ 248.2 g/mol).

- X-ray crystallography : For unambiguous confirmation, use SHELX or ORTEP-III to refine crystal structures (if single crystals are obtainable) .

Q. What are the stability considerations for storing and handling this aniline derivative?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to light due to potential photodegradation of the methoxy group.

- Handling : Use gloveboxes for air-sensitive steps. Refer to SDS guidelines for similar anilines (e.g., 4-methoxy-N-methylaniline recommends respiratory protection and chemical-resistant gloves) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions in catalytic systems?

- Molecular descriptors : Calculate logP (lipophilicity), polar surface area (PSA), and H-bond donor/acceptor counts using tools like XLogP or Molinspiration. For example, the compound’s PSA (~21.3 Ų) suggests moderate membrane permeability .

- DFT studies : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (FMO) for redox potential or ligand-metal binding affinity .

Q. What environmental degradation pathways are plausible for this compound, and how can they be studied?

- Biodegradation : Screen for bacterial strains expressing aniline dioxygenase (e.g., Pseudomonas spp.), which cleave aromatic rings. Monitor degradation via HPLC-MS and assess enzyme kinetics under varying pH/temperature .

- Abiotic pathways : Investigate hydrolysis of the methoxy group under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 50°C for 24h) using UV-Vis spectroscopy .

Q. How can contradictions between experimental and computational data be resolved (e.g., NMR shifts vs. predicted values)?

- Error analysis : Compare experimental NMR shifts with DFT-calculated values (GIAO method). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.

- Dynamic effects : Perform MD simulations to model solvent interactions (e.g., methanol vs. DMSO) and recalculate shifts .

- Validation : Cross-check crystallographic data (e.g., bond lengths/angles) with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.